Afeletecan hydrochloride
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Overview
Description
Afeletecan hydrochloride is a water-soluble camptothecin derivative conjugated to a carbohydrate moiety. It exhibits significant antineoplastic activity by stabilizing the topoisomerase I-DNA covalent complex and forming an enzyme-drug-DNA ternary complex . This compound has been investigated for its potential in treating various cancers, including colorectal cancer, renal cell carcinoma, and other solid malignancies .
Preparation Methods
The synthesis of afeletecan hydrochloride involves several steps:
Acylation: The tertiary 20-hydroxy group of camptothecin is acylated with N-Boc-valine-N-carboxyanhydride to form the corresponding ester.
Cleavage: The N-Boc group is cleaved under acidic conditions to yield an amino ester.
Coupling: This amino ester is then coupled with N-Boc-histidine, followed by treatment with trifluoroacetic acid to produce the histidyl-valyl camptothecin ester.
Methylation: Regioselective O-methylation of p-nitrophenyl-beta-L-fucopyranoside is performed using dibutyltin oxide and iodomethane.
Hydrogenation: The nitro group is catalytically hydrogenated over PtO2 to form aniline, which is then converted to isothiocyanate.
Final Coupling: The isothiocyanate is coupled with the histidyl-valyl camptothecin ester to form the target thiourea adduct, which is isolated as the hydrochloride salt.
Chemical Reactions Analysis
Afeletecan hydrochloride undergoes various chemical reactions:
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the camptothecin moiety.
Substitution: The carbohydrate moiety can undergo substitution reactions, especially during the synthesis process.
Hydrogenation: Catalytic hydrogenation is used to convert nitro groups to aniline during synthesis.
Common reagents and conditions include dibutyltin oxide, iodomethane, PtO2, and thiophosgene. Major products formed include the histidyl-valyl camptothecin ester and the final thiourea adduct .
Scientific Research Applications
Afeletecan hydrochloride has been extensively studied for its antineoplastic properties. It has shown promise in treating various cancers, including colorectal cancer, renal cell carcinoma, and other solid tumors . The compound’s ability to stabilize the topoisomerase I-DNA covalent complex makes it a valuable tool in cancer research. Additionally, its water-soluble nature and carbohydrate conjugation enhance its stability and bioavailability .
Mechanism of Action
Afeletecan hydrochloride exerts its effects by stabilizing the topoisomerase I-DNA covalent complex, forming an enzyme-drug-DNA ternary complex. This complex inhibits both the initial cleavage reaction and the religation steps, leading to the inhibition of DNA replication. The collision of the replication fork with the cleaved DNA strand results in double-strand DNA breakage and triggers apoptosis . The peptide carbohydrate moiety stabilizes the lactone form of camptothecin in the blood, enhancing its therapeutic efficacy .
Comparison with Similar Compounds
Afeletecan hydrochloride is unique due to its water-soluble nature and carbohydrate conjugation, which enhance its stability and bioavailability. Similar compounds include other camptothecin derivatives such as irinotecan and topotecan. this compound’s unique conjugation and stabilization mechanisms set it apart from these compounds .
Properties
CAS No. |
215604-74-3 |
---|---|
Molecular Formula |
C45H50ClN7O11S |
Molecular Weight |
932.4 g/mol |
IUPAC Name |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C45H49N7O11S.ClH/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42;/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64);1H/t23-,32-,34-,36+,37-,38+,42+,45-;/m0./s1 |
InChI Key |
XQWYWSHYKUJQDC-NZGUGFNHSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O.Cl |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin 20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin hydrochloride BAY 38-3441 BAY 383441 BAY 56-3722 BAY-38-3441 BAY-383441 BAY383441 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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